Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves specific conditions and methodologies. Yao Fang (2000) presented a new method for the preparation of sodium 1,4 bis(2-ethylhexyl) sulfosuccinate under normal pressure without the need for any phase transfer catalyst, identifying optimal conditions for the product's sulfonation [Yao Fang, 2000].

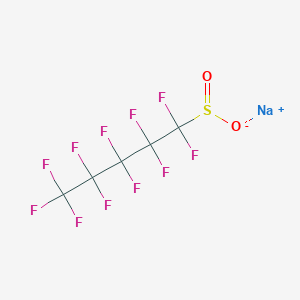

Molecular Structure Analysis

Investigations into the molecular structure of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have utilized various spectroscopic methods. P. D. Moran et al. (1995) explored the structure of sodium his(2-ethylhexyl)sulfosuccinate reverse micelles and water-in-oil microemulsions, highlighting the interaction between the Na+ counterion and the -SO3- group [P. D. Moran et al., 1995].

Chemical Reactions and Properties

The chemical reactions and properties of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have been explored in depth. A study by Yanru Fan et al. (2005) compared the micellization processes of this compound with similar surfactants, revealing insights into its interaction with hydrophobically modified poly(acrylamide) [Yanru Fan et al., 2005].

Physical Properties Analysis

The physical properties, including surface tension and micelle formation, were highlighted in comparative studies, showcasing the unique characteristics of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate in surfactant applications [Yanru Fan et al., 2005].

Wissenschaftliche Forschungsanwendungen

Aggregation and Microemulsion Studies

- Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate, also known as Sodium bis(2-ethylhexyl)sulfosuccinate or AOT, is extensively studied for its role in forming microemulsions and reverse micelles. Kopanichuk, Vanin, and Brodskaya (2017) demonstrated that the shape of aggregates in water-in-oil microemulsions can be influenced by the concentration of AOT and the relative water content (Kopanichuk, Vanin, & Brodskaya, 2017).

- Zhou (2001) investigated the states of water in AOT/isooctane/water reverse microemulsions, uncovering the existence of different states of water within these microemulsions (Zhou, 2001).

Protein Encapsulation and NMR Spectroscopy

- Shi, Peterson, and Wand (2005) explored the use of AOT for encapsulating water-soluble proteins within reverse micelles, which is critical for high-resolution NMR studies of these proteins (Shi, Peterson, & Wand, 2005).

Methodology and Dynamics

- Yao Fang (2000) presented a new method for the preparation of AOT, emphasizing the optimization of sulfonation conditions (Fang, 2000).

- Chen, Xu, Yuan, and Sun (2006) used molecular dynamics to investigate the dynamic properties of AOT at the isooctane/water interface, providing insights into the behavior of AOT at molecular level (Chen, Xu, Yuan, & Sun, 2006).

Conductivity and Temperature Effects

- Álvarez et al. (1998) studied the impact of temperature on the conductivity of AOT-containing microemulsions, revealing how various additives influence these systems' conductivity (Álvarez et al., 1998).

Comparative Surfactant Studies

- Luan, Xu, Yuan, Xiao, and Zhang (2002) compared AOT with similar surfactants, highlighting differences in their surface activity and responsiveness to additives (Luan, Xu, Yuan, Xiao, & Zhang, 2002).

Drug Delivery Applications

- Saha, Verma, Mitra, and Pal (2011) investigated AOT vesicles in aqueous solutions for their potential as drug delivery vehicles, emphasizing their stability and capacity to host various drugs (Saha, Verma, Mitra, & Pal, 2011).

Eigenschaften

CAS-Nummer |

115960-17-3 |

|---|---|

Produktname |

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate |

Molekularformel |

C₁₂H₂₁NaO₇S |

Molekulargewicht |

332.35 |

Synonyme |

Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)